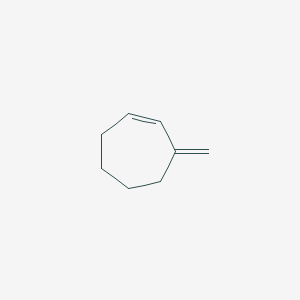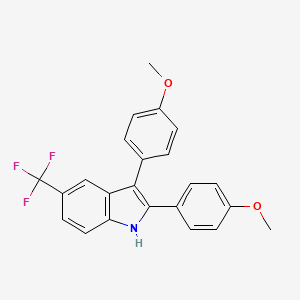
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethyl group attached to the indole core. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the phenyl rings or the indole core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or other substituted indole derivatives.
Applications De Recherche Scientifique
2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(4-methoxyphenyl)-1H-indole: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2,3-Bis(4-chlorophenyl)-5-(trifluoromethyl)-1H-indole: Contains chlorophenyl groups instead of methoxyphenyl groups, leading to different reactivity and applications.
2,3-Bis(4-methoxyphenyl)-5-(methyl)-1H-indole: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and chemical stability.
Uniqueness
The presence of both 4-methoxyphenyl groups and a trifluoromethyl group in 2,3-Bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole imparts unique properties such as increased lipophilicity, enhanced chemical stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
31878-31-6 |
|---|---|
Formule moléculaire |
C23H18F3NO2 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2,3-bis(4-methoxyphenyl)-5-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C23H18F3NO2/c1-28-17-8-3-14(4-9-17)21-19-13-16(23(24,25)26)7-12-20(19)27-22(21)15-5-10-18(29-2)11-6-15/h3-13,27H,1-2H3 |
Clé InChI |
YKJULAGWGOHZBG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


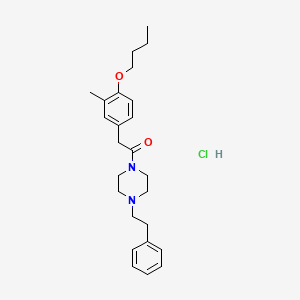
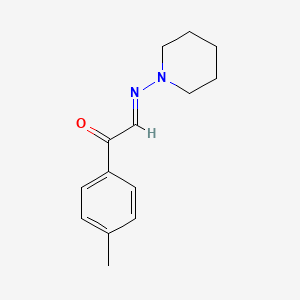


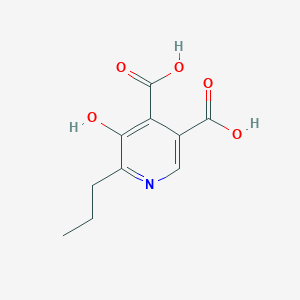
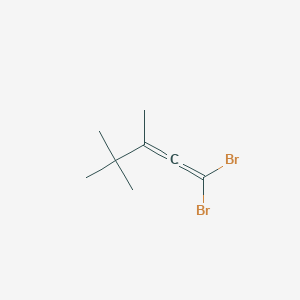
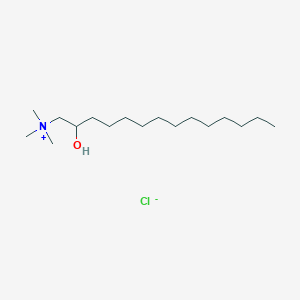
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
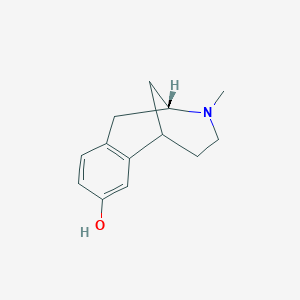

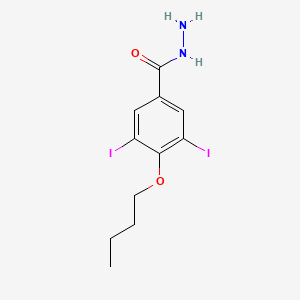
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)

